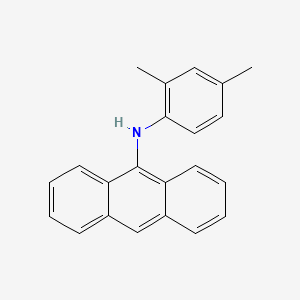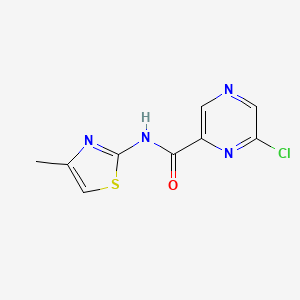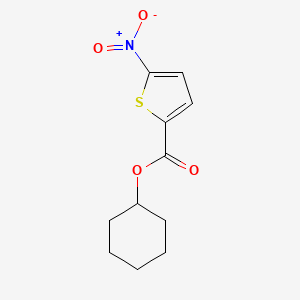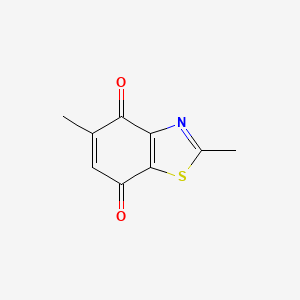
Pentaphene-6,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaphene-6,7-diamine is a chemical compound with the molecular formula C22H16N2 It is a derivative of pentaphene, a polycyclic aromatic hydrocarbon, with two amine groups attached at the 6th and 7th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentaphene-6,7-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 1,2-diaminobenzene with suitable aromatic aldehydes or ketones can lead to the formation of the pentaphene core, followed by further functionalization to introduce the amine groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Pentaphene-6,7-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or hydrazines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted pentaphene derivatives, which can be further utilized in the synthesis of more complex molecules or materials .
Aplicaciones Científicas De Investigación
Pentaphene-6,7-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of pentaphene-6,7-diamine involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amine groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: A nitrogen-containing polycyclic aromatic compound with antimicrobial properties.
Anthracene: A polycyclic aromatic hydrocarbon used in the production of dyes and organic semiconductors.
Naphthalene: Another polycyclic aromatic hydrocarbon with applications in mothballs and as a precursor to other chemicals.
Uniqueness
Pentaphene-6,7-diamine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new materials and exploring novel chemical reactions .
Propiedades
Número CAS |
646060-01-7 |
|---|---|
Fórmula molecular |
C22H16N2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
pentaphene-6,7-diamine |
InChI |
InChI=1S/C22H16N2/c23-21-19-11-15-7-3-1-5-13(15)9-17(19)18-10-14-6-2-4-8-16(14)12-20(18)22(21)24/h1-12H,23-24H2 |
Clave InChI |
KDPNYAWMQUPLJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4C(=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


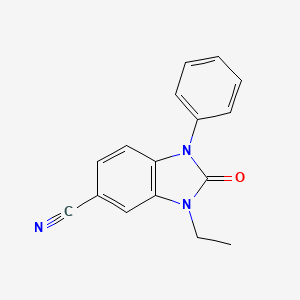
![{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane](/img/structure/B12600051.png)
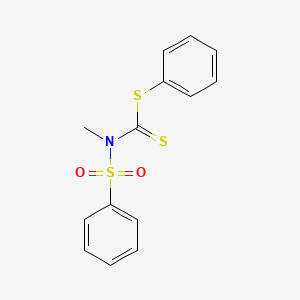
![Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1)](/img/structure/B12600058.png)
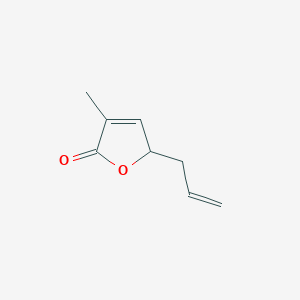
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide](/img/structure/B12600081.png)
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)

